molecular formula C11H12N2OS B8325998 1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide CAS No. 422572-48-3

1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide

Cat. No.: B8325998
CAS No.: 422572-48-3
M. Wt: 220.29 g/mol
InChI Key: DTJSKWVDDVMCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

422572-48-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-acetyl-2,3-dihydroindole-2-carbothioamide

InChI

InChI=1S/C11H12N2OS/c1-7(14)13-9-5-3-2-4-8(9)6-10(13)11(12)15/h2-5,10H,6H2,1H3,(H2,12,15)

InChI Key

DTJSKWVDDVMCKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-acetyl-2,3-dihydro-1H-indole-2-carbonitrile (0.00988 mol) and Triethylamine (0.0197 mol) in pyridine (50 ml) was treated with hydrogen sulfide (gas) at room temperature via a bubbler for 2 hours and the resultant saturated reaction mixture was closed and allowed to set for 16 hours. The reaction mixture was poured into 200 ml of an ice water slurry. A voluminous precipitate formed. The mixture was recooled in an ice bath and the precipitate was collected by suction filtration, washed with cold water, and air dried, yielding 1.62 g of 1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide (intermediate 13, mp. 194-195° C.).
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0.00988 mol
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reactant
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0.0197 mol
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reactant
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0 (± 1) mol
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50 mL
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ice water
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200 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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